Ethyl 3-amino-4-ethylhexanoate

CAS No.:

Cat. No.: VC18185053

Molecular Formula: C10H21NO2

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21NO2 |

|---|---|

| Molecular Weight | 187.28 g/mol |

| IUPAC Name | ethyl 3-amino-4-ethylhexanoate |

| Standard InChI | InChI=1S/C10H21NO2/c1-4-8(5-2)9(11)7-10(12)13-6-3/h8-9H,4-7,11H2,1-3H3 |

| Standard InChI Key | JTUVQIRBCJTBFO-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CC)C(CC(=O)OCC)N |

Introduction

Chemical Identity and Structural Characteristics

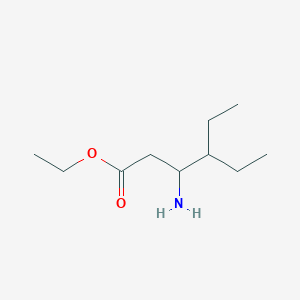

Ethyl 3-amino-4-ethylhexanoate (CAS: 1604424-69-2) is classified as an amino ester with the molecular formula C₁₀H₂₁NO₂ and a molecular weight of 187.28 g/mol . The compound features a hexanoate backbone substituted with an amino group at the third carbon and an ethyl group at the fourth position, culminating in a branched structure. A notable point of discussion arises from discrepancies in reported molecular formulas: some sources describe it as C₁₁H₂₁NO₂, while others definitively state C₁₀H₂₁NO₂ . This inconsistency may stem from typographical errors or misattribution to structurally analogous compounds. For the purpose of this review, we adopt the C₁₀H₂₁NO₂ formula validated by PubChem and Chemsrc .

Stereochemical Considerations

The compound exhibits stereoisomerism, with the (3S)-configured enantiomer being explicitly documented . The InChI key JTUVQIRBCJTBFO-VIFPVBQESA-N confirms the S configuration at the third carbon, which influences its biochemical interactions and synthetic pathways . The SMILES notation CCC(CC)C@HN further delineates the spatial arrangement of substituents . Such stereochemical precision is critical for applications requiring enantioselective catalysis or receptor-targeted drug design.

Nomenclature and Synonyms

-

IUPAC Name: Ethyl (3S)-3-amino-4-ethylhexanoate

-

Common Aliases: Ethyl 3-amino-4-ethylhexanoate, (3R)-3-pent-3-yl-β-alanine ethyl ester

Synthesis and Manufacturing Approaches

The synthesis of ethyl 3-amino-4-ethylhexanoate primarily revolves around esterification and enamine formation strategies. Industrial-scale production often employs continuous flow reactors to enhance yield and efficiency.

Conventional Esterification

The most straightforward method involves the acid-catalyzed reaction between 3-amino-4-ethylhexanoic acid and ethanol:

This method typically utilizes sulfuric acid or p-toluenesulfonic acid as catalysts, with yields exceeding 80% under reflux conditions.

Table 1: Comparative Synthesis Methods

| Method | Reactants | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Ester | 3-Amino-4-ethylhexanoic acid, EtOH | H₂SO₄ | 80–85 | |

| Enolate Alkylation | Trifluoroacetate, Acetate, Amine | NaOCH₃ | 70–75 |

Physicochemical Properties

Ethyl 3-amino-4-ethylhexanoate displays distinct physical and chemical properties that dictate its handling and application:

Chemical Properties

Table 2: Computed Physicochemical Data (PubChem)

| Property | Value |

|---|---|

| Topological Polar Surface Area | 52.3 Ų |

| Heavy Atom Count | 13 |

| Complexity | 144 |

Biochemical Interactions and Applications

Metabolic Pathway Modulation

The amino and ester functionalities enable dual interactions with enzymatic systems. Hydrolysis of the ester group yields 3-amino-4-ethylhexanoic acid, which may interfere with amino acid metabolism—particularly in pathways involving branched-chain amino acids like leucine and isoleucine.

Drug Development

As a chiral building block, the (3S)-isomer is valuable in synthesizing pharmacologically active molecules. Its ethyl ester group enhances membrane permeability, making it a candidate for prodrug formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume